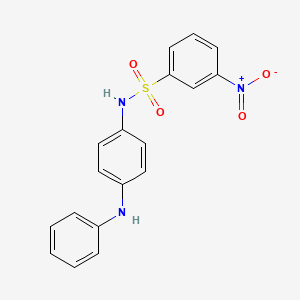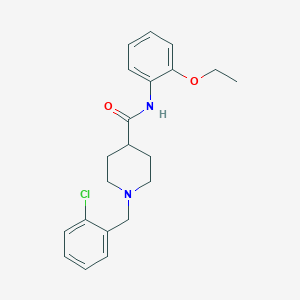
1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide is a compound with potential therapeutic applications in various fields of medicine. It is a piperidine derivative that has been synthesized and studied for its pharmacological properties.
作用机制
The mechanism of action of 1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide is not fully understood. However, it has been shown to act on various targets in the body, including the central nervous system and immune system. The compound has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, cyclooxygenase-2, and the cannabinoid receptor CB1.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have analgesic and anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. Additionally, the compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on 1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide. One area of research could focus on the compound's potential as a neuroprotective agent in humans. Another area of research could focus on the compound's potential as an anti-cancer agent in humans. Additionally, further studies could investigate the compound's mechanism of action and potential targets in the body. Finally, research could also focus on developing new synthesis methods for the compound to improve its solubility and bioavailability.
合成方法
The synthesis of 1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of 2-chlorobenzyl chloride with 2-ethoxyaniline to form 2-(2-chlorobenzyl)aniline. This intermediate is then reacted with 4-piperidone hydrochloride to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学研究应用
1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential as an analgesic and anti-inflammatory agent. Additionally, it has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-2-26-20-10-6-5-9-19(20)23-21(25)16-11-13-24(14-12-16)15-17-7-3-4-8-18(17)22/h3-10,16H,2,11-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLGEVXGNLQIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5003728.png)
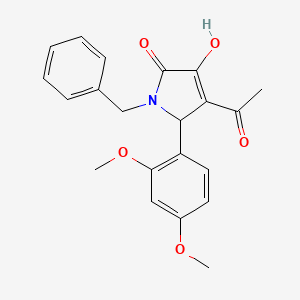
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5003740.png)
![5-(2,2-dimethylpropanoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5003741.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)
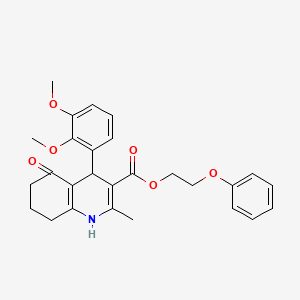
![4-[(4-bromo-2-cyanophenoxy)methyl]benzoic acid](/img/structure/B5003762.png)
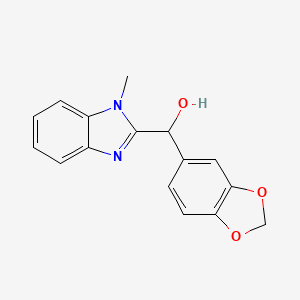
![N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5003780.png)
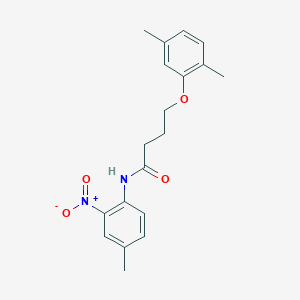
![4-[(3-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5003815.png)
![2-{[N-(tert-butyl)glycyl]amino}-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5003823.png)
